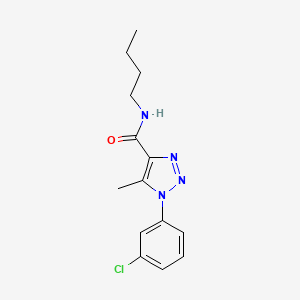

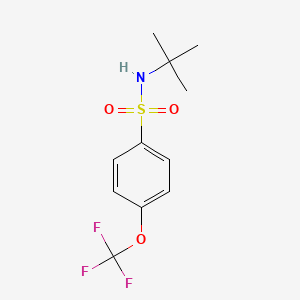

![molecular formula C13H12N4OS B4434562 N-(4-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4434562.png)

N-(4-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Descripción general

Descripción

N-(4-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research due to its unique properties. CTAP is a small molecule that can selectively bind to the mu-opioid receptor, which is a protein that plays a key role in pain perception and addiction.

Aplicaciones Científicas De Investigación

Rotational Order-Disorder and Spin Crossover Behavior

The compound has been studied for its potential in influencing the rotational order-disorder phenomena and spin crossover behavior in neutral iron (II) complexes . This application is significant in the field of materials science, where the control of spin states is crucial for developing advanced memory storage devices and sensors.

ASIC1a Inhibition for Neurological Therapeutics

Research has indicated that derivatives of this compound can act as inhibitors for the acid-sensing ion channel 1a (ASIC1a) . ASIC1a is implicated in neurological conditions such as stroke, making these inhibitors valuable for therapeutic interventions.

Bioisosteres for Ortho- and Meta-Benzenes

The compound’s structure allows it to serve as a bioisostere for ortho- and meta-benzenes . This application is particularly relevant in drug design, where bioisosteres are used to improve the pharmacological properties of therapeutic agents.

Difluoromethylated Derivative Synthesis

In organic synthesis, the compound has been utilized to access difluoromethylated derivatives through the functionalization of alkenes with difluoromethyl nitrile oxide . These derivatives are important in medicinal chemistry due to their stability and biological activity.

CFTR Potentiation and Inhibition

The compound has been part of structure-based discovery efforts for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators and inhibitors . Modulating CFTR function is a key strategy in treating cystic fibrosis.

Positive Allosteric Modulators of Calcium Sensing Receptor

It has been used in small vs. large library docking studies to identify positive allosteric modulators of the calcium-sensing receptor . Such modulators have potential applications in treating disorders related to calcium homeostasis.

Ferroelectric Nematic-Liquid-Crystal Molecules

The compound has applications in the study of polar self-organization of ferroelectric nematic-liquid-crystal molecules on atomically flat surfaces . This research is vital for the development of next-generation liquid crystal displays (LCDs).

Chemoselective Amination for Library Design

Lastly, the compound has been used in chemoselective amination reactions for synthetic applications and the design of ultralarge compound libraries . This is crucial for high-throughput screening in drug discovery.

Propiedades

IUPAC Name |

N-(4-cyanophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-17-7-6-15-13(17)19-9-12(18)16-11-4-2-10(8-14)3-5-11/h2-7H,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVORLJYVMBWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

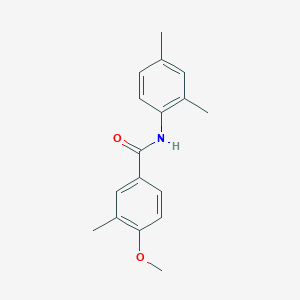

![N-ethyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4434551.png)

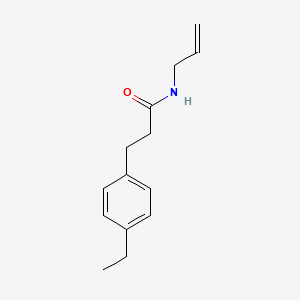

![1-[3-(4-methylphenyl)propanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4434554.png)

![N-(2-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434570.png)

![2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4434575.png)

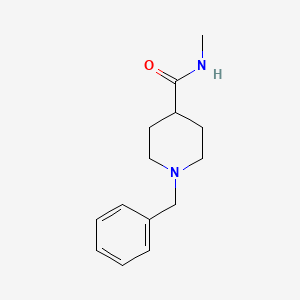

![1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4434578.png)

![N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434583.png)

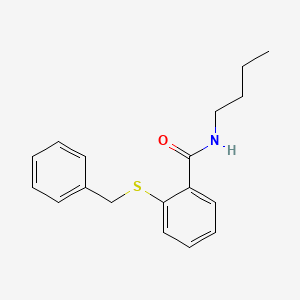

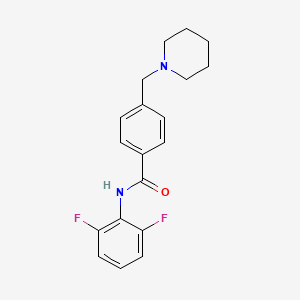

![4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4434598.png)